![molecular formula C19H18N4O2S B2677114 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide CAS No. 893995-04-5](/img/structure/B2677114.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles, which are part of the compound , has been explored in various studies . One method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectrum can give insights into the hydrogen and carbon environments within the molecule .Aplicaciones Científicas De Investigación
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it a promising candidate for inhibiting tumor growth and metastasis . Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types.
- The compound has been investigated for its antimicrobial activity. In vitro tests have measured the diameters of zones of inhibition against bacteria and fungi . Its potential as a novel antimicrobial agent warrants further investigation.
- Some derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, including our compound of interest, exhibit immunomodulatory effects. These properties could be harnessed for immune-related therapies .
- Imidazo[2,1-b][1,3]thiazole derivatives, including our compound, have been studied for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- Partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives form a separate group of pharmaceutically relevant compounds. Some of these derivatives exhibit tuberculostatic activity, which could contribute to the fight against tuberculosis .
- Although specific studies on our compound are limited, its structural resemblance to other imidazo[2,1-b][1,3]thiazole derivatives suggests potential antiviral activity. Researchers may explore its effects against viral infections .
Anticancer Activity
Antimicrobial Properties
Immunomodulation
Antioxidant Potential
Tuberculostatic Agents
Antiviral Potential
Propiedades
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-ethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-18-15(4-3-9-20-18)17(24)21-14-7-5-13(6-8-14)16-12-23-10-11-26-19(23)22-16/h3-9,12H,2,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLISJOLTSRSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.